molecular formula C12H4Br2O3 B14670275 4,5-Dibromonaphtho[2,3-c]furan-1,3-dione CAS No. 42715-50-4

4,5-Dibromonaphtho[2,3-c]furan-1,3-dione

Cat. No.: B14670275
CAS No.: 42715-50-4
M. Wt: 355.97 g/mol
InChI Key: QXMMENJSJZXYPY-UHFFFAOYSA-N
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Description

4,5-Dibromonaphtho[2,3-c]furan-1,3-dione is a chemical compound with the molecular formula C12H4Br2O3 It is a derivative of naphthoquinone, where the naphthoquinone core is fused with a furan ring and substituted with bromine atoms at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the naphthoquinone core.

    Cycloaddition Reactions: It can engage in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphtho[2,3-c]furan-1,3-dione derivatives, while oxidation and reduction reactions can modify the quinone core to produce different oxidation states.

Scientific Research Applications

4,5-Dibromonaphtho[2,3-c]furan-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-Dibromonaphtho[2,3-c]furan-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the quinone core play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modulation of receptor functions. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromonaphtho[2,3-c]furan-1,3-dione is unique due to its specific bromine substitution pattern and the fusion of the naphthoquinone core with a furan ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

42715-50-4

Molecular Formula

C12H4Br2O3

Molecular Weight

355.97 g/mol

IUPAC Name

4,5-dibromobenzo[f][2]benzofuran-1,3-dione

InChI

InChI=1S/C12H4Br2O3/c13-7-3-1-2-5-4-6-9(10(14)8(5)7)12(16)17-11(6)15/h1-4H

InChI Key

QXMMENJSJZXYPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C(=C2C(=C1)Br)Br)C(=O)OC3=O

Origin of Product

United States

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